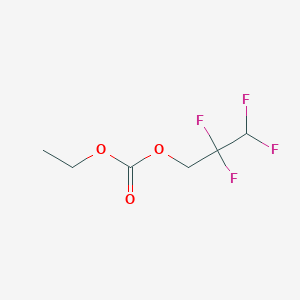

Ethyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No. B1438002

Key on ui cas rn:

277332-97-5

M. Wt: 204.12 g/mol

InChI Key: DDRDJHHMIJOBDV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08003004B2

Procedure details

2,2,3,3-tetrafluoropropan-1-ol (121 g 0.92 mol), pyridine (76 g 0.96 mol) and 350 mL of methyl-t-butyl ether were combined in a 1 L 3-neck round bottom flask. The flask was equipped with an overhead stirring mechanism, thermocouple, addition funnel, cold water condenser, and a dry nitrogen bubbler. The reaction flask was kept cool using solid CO2 in a water bath. Ethylchloroformate (100 g, 0.92 mol) was added via an addition funnel dropwise at a rate such that the temperature of the reaction mix did not exceed 0° C. Once the addition was complete the mix was allowed to warm to room temperature on its own. The reaction mix was then quenched with 100 mL of water. The water portion was extracted with 2×100 mL portions of methyl t-butyl ether. The combined organic extracts were washed with 100 mL of 1N HCl and 100 mL of water. The solvent was removed by rotary evaporation and the carbonate was purified by fractional distillation using a concentric tube column. The structure of the product was confirmed by GC/MS and the purity by GC-FID was 99.05% of the desired compound.

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]([F:8])([CH:5]([F:7])[F:6])[CH2:3][OH:4].N1C=CC=CC=1.C(=O)=O.[CH2:18]([O:20][C:21](Cl)=[O:22])[CH3:19]>COC(C)(C)C>[C:21](=[O:22])([O:4][CH2:3][C:2]([F:8])([F:1])[CH:5]([F:7])[F:6])[O:20][CH2:18][CH3:19]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

121 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(CO)(C(F)F)F

|

|

Name

|

|

|

Quantity

|

76 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

COC(C)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring mechanism

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was equipped with an overhead

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thermocouple, addition funnel, cold water condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction flask was kept cool

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mix

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed 0° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Once the addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mix

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was then quenched with 100 mL of water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The water portion was extracted with 2×100 mL portions of methyl t-butyl ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic extracts were washed with 100 mL of 1N HCl and 100 mL of water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed by rotary evaporation

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the carbonate was purified by fractional distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(OCC)(OCC(C(F)F)(F)F)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |